4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide
Description
Chemical Identity and Nomenclature
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is a heterocyclic aromatic compound characterized by a fused bicyclic cinnoline core modified with a sulfide-linked chlorinated benzyl group. Its systematic IUPAC name, 3-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline , reflects the substitution pattern: a 4-chlorobenzyl group (-CH₂C₆H₄Cl) attached via a sulfur atom to the third position of the dihydrobenzo[h]cinnoline scaffold.
The molecular formula is C₁₉H₁₅ClN₂S , with a molecular weight of 362.85 g/mol . Key structural features include:
- A benzo[h]cinnoline system (a naphthyridine analog with nitrogen atoms at positions 1 and 2).
- 5,6-dihydro saturation, reducing aromaticity in one ring.
- A sulfide bridge (-S-) connecting the cinnoline to the 4-chlorobenzyl moiety.
While no CAS registry number is explicitly listed in available literature, structurally analogous compounds, such as 2,4-dichlorobenzyl derivatives, are documented (e.g., CAS 478047-86-8). Spectral identifiers include hypothetical SMILES notation: ClC1=CC=C(C=C1)CSC2=NC3=C(C=CC=C4)C4=CC=C23.
Historical Context in Heterocyclic Chemistry
Cinnoline derivatives have been studied since the late 19th century, with early work focusing on their synthesis via cyclization of ortho-substituted nitrobenzenes. The integration of sulfur-containing groups, such as sulfides, gained prominence in the mid-20th century as researchers explored their electronic effects on aromatic systems.
The specific combination of a chlorobenzyl sulfide with a dihydrocinnoline core emerged more recently, driven by interest in:
- Bioactivity modulation : Cinnoline derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties, as demonstrated in studies of related structures like 4-amino-cinnoline-3-carboxamides.
- Electron-deficient scaffolds : The cinnoline’s π-deficient nature enhances reactivity in cross-coupling reactions, enabling functionalization at the 3-position.
A 2023 breakthrough in dual C–N coupling methodologies (e.g., Cu-catalyzed reactions with diaryliodoniums) provided efficient routes to benzo[c]cinnolines, indirectly supporting the synthesis of analogs like 4-chlorobenzyl derivatives.
Position Within Sulfide and Cinnoline Derivative Classifications
This compound occupies a unique niche in two broader chemical classes:
Sulfides
Cinnoline Derivatives
Comparative Analysis of Analogous Structures
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2S/c20-16-9-5-13(6-10-16)12-23-18-11-15-8-7-14-3-1-2-4-17(14)19(15)22-21-18/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKLELTGRLSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride and 5,6-dihydrobenzo[h]cinnoline. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide moiety is susceptible to oxidation, forming sulfoxides or sulfones:
-
Controlled Oxidation :
Example Conditions (adapted from ):
| Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 25 | 2 | Sulfoxide | 85–90 |
| Oxone® (2 equiv) | H₂O/THF | 50 | 6 | Sulfone | 78–82 |
Cyclization and Annulation
The cinnoline core and sulfide group enable participation in cycloadditions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused triazoles or isoxazolines, leveraging the electron-deficient cinnoline ring .
-
Metal-Catalyzed Coupling : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) could functionalize the chlorobenzyl group .
Case Study (from ):
Sc(OTf)₃-catalyzed annulations of diazenes with enol ethers produce cyclopenta[c]cinnolines. Adapting this:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)₃ | Toluene | 80 | 12 | 72 |
Nucleophilic Substitution
The 4-chlorobenzyl group undergoes substitution:
-
SNAr Reactions : Replacement of the chlorine atom with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) .
-
Thiolate Displacement : Reaction with NaSH or thiophenol in ethanol yields bis-sulfide derivatives .
Representative Protocol (adapted from ):
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzyl | Piperidine | DMF, 80°C, 6 h | 4-Piperidinylbenzyl sulfide | 65 |
Biological Relevance
While the focus is on reactions, cinnoline derivatives exhibit notable bioactivity (e.g., anticancer , antiviral ). Sulfide oxidation products (sulfones) often enhance pharmacological profiles, suggesting potential utility in drug discovery .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is C₁₉H₁₅ClN₂S. The unique structure features a chlorobenzyl group attached to a dihydrobenzo[h]cinnoline moiety, which is crucial for its biological activity and potential applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of dihydrobenzo[h]cinnolines can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related compounds have shown promising results in targeting specific cancer pathways .
Drug Discovery
Given its structural similarities to established drugs like flunarizine and cinnarizine, this compound is being evaluated as a potential drug candidate for treating conditions such as migraines and vertigo . Its unique chemical properties may allow it to interact effectively with biological targets relevant to these conditions.
Material Science
The compound's aromatic rings and sulfide group suggest potential applications in material science, particularly in the development of conjugated polymers. These materials are known for their unique electrical and optical properties. The sulfide group may also facilitate crosslinking in polymers, enhancing their mechanical properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with derivatives similar to the compound. |
| Study B | Anticancer Properties | Showed apoptosis induction in cancer cell lines through targeted pathways. |
| Study C | Material Science | Explored the use of the compound in developing new functional materials with enhanced properties. |
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Antitumor Activity: Comparison with Benzimidazole-Quinazoline Hybrids
describes 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol, a benzimidazole-quinazoline hybrid with antitumor activity against SMMC-7721 (hepatoma) and WiDr (colon cancer) cells.
Key Insight : The ethoxy group in Compound 1 improves water solubility compared to the 4-chlorobenzyl sulfide group in the target compound. However, the chlorine substituent may enhance membrane permeability, a critical factor for bioavailability.
Binding Affinity: Comparison with Isothiazole Derivatives
highlights Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)propene-1,2-diyl)bis(hydroxylamine) with a binding energy of −8.7 kcal/mol against an unspecified target.
Key Insight: The hydroxylamine and flexible propene linker in Compound 2 may facilitate stronger hydrogen bonding and conformational adaptability, whereas the rigid cinnoline core of the target compound could limit binding versatility.
Structural Analogues in Patent Literature
describes (S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)propanamide, a patented compound with an oxazolidinone moiety.
Key Insight : The difluoromethyl group in the patent compound enhances metabolic stability, a feature absent in the target compound. However, the sulfide group in the target compound may confer unique redox-modulating properties.
Physicochemical Comparison with Sulfonamide Analogues
lists 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide , a sulfonamide derivative with a benzimidazole core.
Key Insight: Sulfonamides generally exhibit higher polarity than sulfides, but the benzimidazole core in ’s compound may reduce solubility compared to the partially saturated cinnoline system in the target compound.
Biological Activity
4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a chlorobenzyl group and a dihydrobenzo[h]cinnoline moiety, suggests that it may exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₅ClN₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur. The presence of the chlorobenzyl group enhances its lipophilicity, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound possess antimicrobial properties. For instance, derivatives of dihydrobenzo[h]cinnolines have shown effectiveness against various bacterial strains. In vitro studies are essential for evaluating the compound's efficacy against specific pathogens.
Anticancer Activity
This compound has been investigated for its anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation across various lines. For example:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide | C₁₉H₁₅FN₂S | Anticancer properties |
| Benzohydrazide derivatives | Varies | Antimicrobial and anti-inflammatory activities |
| Dihydrophenanthridine derivatives | Varies | Antiviral and anticancer activities |
The chlorobenzyl group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects. Compounds structurally related to this compound have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play critical roles in inflammatory processes.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. This may include binding to enzymes or receptors that modulate signaling pathways related to cell proliferation and inflammation.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study on flavonol derivatives indicated that halogen substitutions at specific positions could significantly enhance anticancer activity against human non-small cell lung cancer (A549) cells. The most potent compounds exhibited IC50 values lower than standard chemotherapeutics .
- Anti-inflammatory Research : Investigations into quinoline derivatives showed significant inhibition of LPS-stimulated nitric oxide production in macrophages. This suggests a potential pathway for anti-inflammatory action that may be relevant for this compound as well .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide?
Methodological Answer:
The synthesis typically involves coupling a 5,6-dihydrobenzo[h]cinnolin-3-thiol precursor with 4-chlorobenzyl halides via nucleophilic aromatic substitution. Key steps include:
- Thiol Activation: Use NaH or K₂CO₃ in anhydrous DMF to deprotonate the thiol group .
- Reaction Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via column chromatography with gradient elution (Li et al., 2001) .
- Yield Enhancement: Employ microwave-assisted synthesis (50–80°C, 30 min) to improve reaction efficiency .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay variability. To address this:
- Standardize Assays: Use reference compounds (e.g., positive controls from Ha et al., 2000) and replicate conditions across labs .
- Validate Target Binding: Perform isothermal titration calorimetry (ITC) to measure binding affinity directly, minimizing interference from assay artifacts .
- Data Normalization: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for solvent effects (DMSO vs. ethanol) and cell-line variability (Ahn et al., 2015) .
Basic: What analytical techniques are critical for structural confirmation of this sulfide?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for cinnolin rings) .
- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0521) .
- X-Ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane (Zheng et al., 2008) .
Advanced: How can computational methods elucidate the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Perform geometry optimization at the B3LYP/6-31G(d,p) level to predict HOMO/LUMO energies and charge distribution (Silberberg, 2017) .
- Molecular Dynamics (MD): Simulate solvation effects in water and DMSO using AMBER force fields to correlate with experimental solubility data .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina, validating with experimental IC₅₀ values (Yi et al., 2010) .
Advanced: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Solubility Tests: Use UV-Vis spectroscopy (λ_max = 270–290 nm) to measure saturation concentrations in solvents like DMSO, ethanol, and chloroform under standardized temperatures (25°C ± 0.5) .
- Hansen Solubility Parameters: Calculate HSPs to predict solvent compatibility, addressing outliers via HPLC purity checks (Lim et al., 2008) .
- Thermogravimetric Analysis (TGA): Assess thermal stability in solvent residues, which may skew solubility measurements .
Basic: What safety protocols are essential when handling this sulfide?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure (MSDS guidelines) .
- Waste Disposal: Neutralize reaction byproducts (e.g., HCl) with NaHCO₃ before aqueous disposal .
- Emergency Procedures: For spills, adsorb with silica gel and treat with 10% NaOH solution to degrade reactive intermediates .
Advanced: How can researchers optimize catalytic systems for asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Ligand Screening: Test BINAP or Josiphos ligands in Pd-catalyzed cross-coupling reactions (Yi et al., 2010) .
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to enantioselectively hydrolyze racemic mixtures .
- In Situ Monitoring: Employ FTIR to track reaction intermediates and adjust catalyst loading dynamically .
Basic: What chromatographic methods are effective for purity analysis?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 60% acetonitrile/40% 0.1% TFA in water, flow rate 1.0 mL/min (Li et al., 2001) .
- GC-MS: For volatile impurities, employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) .
Advanced: How can isotopic labeling aid in metabolic pathway studies?
Methodological Answer:
- ¹³C-Labeling: Synthesize the compound with ¹³C at the chlorobenzyl position via Suzuki-Miyaura coupling with ¹³C-enriched aryl halides .
- Tracing Studies: Use LC-MS/MS to monitor labeled metabolites in hepatic microsomal assays (Zheng et al., 2008) .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Stability Studies: Store aliquots at –20°C, –80°C, and room temperature; analyze monthly via HPLC to identify degradation products .
- Lyophilization: Prepare lyophilized powders under argon to prevent oxidation (Lim et al., 2008) .
- Antioxidant Additives: Include 0.1% BHT in DMSO stock solutions to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
